molecular formula C16H15NO2 B14221326 1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene CAS No. 823228-02-0

1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene

Cat. No.: B14221326
CAS No.: 823228-02-0
M. Wt: 253.29 g/mol
InChI Key: RVDIUOOMWNLYRM-UHFFFAOYSA-N
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Description

1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a dec-3-ene-1,5-diyn-1-yl group

Preparation Methods

The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dec-3-ene-1,5-diyn-1-yl group can also participate in reactions that modify the compound’s activity and specificity .

Comparison with Similar Compounds

1-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzene can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a nitro group and a dec-3-ene-1,5-diyn-1-yl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

823228-02-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

1-dec-3-en-1,5-diynyl-2-nitrobenzene

InChI

InChI=1S/C16H15NO2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17(18)19/h7-8,10-11,13-14H,2-4H2,1H3

InChI Key

RVDIUOOMWNLYRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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